D-Methionine
Overview
Description
D-Methionine is an enantiomer of the essential amino acid methionine, which is a sulfur-containing compound. Methionine is crucial for various biological processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing molecules such as cysteine and taurine. This compound, specifically, has been studied for its potential therapeutic applications and unique properties compared to its L-enantiomer.
Mechanism of Action
Target of Action
D-Methionine is an amino acid that primarily targets Methionine aminopeptidase 2 and Transcriptional regulator, HTH_3 family . Methionine aminopeptidase 2 is an enzyme that plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins . The Transcriptional regulator, HTH_3 family, is involved in gene regulation .
Mode of Action
For instance, it is involved in protein synthesis, where it contributes to the removal of the N-terminal methionine from nascent proteins .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism . It also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) . When the intake of methionine is increased, substrate flux through the transmethylation pathway decreases, and flux through the transsulfuration pathway increases .
Pharmacokinetics
It is known that this compound is used in nutrient supplementation, indicating that it is absorbed and metabolized in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in various molecular and cellular effects. It is involved in methylation reactions, redox maintenance, and polyamine synthesis, which are crucial for cellular functions . It also plays a role in the biosynthesis of glutathione, an important antioxidant that helps counteract oxidative stress . Furthermore, this compound can influence gene expression, potentially affecting various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome . This suggests that environmental factors can shape gene expression and subsequent health outcomes through mechanisms such as DNA methylation . .
Biochemical Analysis
Biochemical Properties
D-Methionine participates in numerous biochemical reactions. It is involved in the synthesis of proteins, where it often contributes to the start of the protein sequence . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can regulate metabolic processes, the innate immune system, and digestive functioning in mammals . This compound influences cell function by intervening in lipid metabolism, activating endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and contributing to the biosynthesis of glutathione to counteract oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It serves as a precursor for SAM, which acts as a methyl donor in numerous methylation reactions, influencing gene expression . This compound also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, preloading this compound significantly reduced auditory brainstem response threshold shifts for both impulse and steady-state noise exposures in animal models .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in studies involving chickens, supplementation with this compound showed significant improvements in growth performance . Excessive levels of this compound can cause acidification of the body, which can exacerbate issues such as kidney, liver, or pancreatic disease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also contributes to the transsulfuration pathway, leading to the production of the antioxidant glutathione .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Recent studies have identified microbial methionine transporters that increase production yield and specificity .
Subcellular Localization
Current knowledge suggests that this compound and its metabolic products are predominantly located in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Methionine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common chemical synthesis route involves the use of hydantoinase and carbamoylase enzymes to convert racemic mixtures of hydantoin derivatives into D-amino acids.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. For example, Escherichia coli strains have been engineered to produce high yields of this compound through fermentation. This method is preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: D-Methionine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductase enzymes.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from methionine sulfoxide.
Scientific Research Applications
D-Methionine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a chiral building block in the synthesis of complex molecules.
Biology:
- Studied for its role in protein synthesis and metabolic pathways.
Medicine:
- Investigated for its potential protective effects against oxidative stress and its use in treating conditions such as ulcerative colitis .
- Explored as a therapeutic agent for its antioxidant properties and ability to modulate immune responses .
Industry:
- Utilized in animal feed to improve growth performance and overall health.
Comparison with Similar Compounds
L-Methionine: The L-enantiomer of methionine, which is more commonly found in nature and is essential for human health.
Cysteine: Another sulfur-containing amino acid involved in the synthesis of glutathione and protein structure stabilization.
Homocysteine: An intermediate in the methionine cycle, elevated levels of which are associated with cardiovascular diseases.
D-Methionine’s unique properties, such as its specific enantiomeric form and distinct biological activities, make it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DL-METHIONINE | |
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Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020821 | |
Record name | DL-Methionine | |
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Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
Record name | Methionine | |
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Record name | Polymethionine | |
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Record name | DL-Methionine | |
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Record name | Racemethionine | |
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Record name | DL-METHIONINE | |
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Record name | DL-Methionine | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Racemethionine | |
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Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
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Record name | DL-METHIONINE | |
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Density |
Relative density (water = 1): 1.3 | |
Record name | DL-METHIONINE | |
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Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Methionine | |
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CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
Record name | (±)-Methionine | |
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Melting Point |
281 °C | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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